molecular formula C11H10ClF6N B13707965 3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride

3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No.: B13707965
M. Wt: 305.65 g/mol
InChI Key: ABXVNGFOPBCBFK-UHFFFAOYSA-N
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Description

3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of trifluoromethyl groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted phenyl compound. For example, 3,5-bis(trifluoromethyl)benzene can be used as a precursor.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the use of a Grignard reagent derived from the substituted phenyl compound, which reacts with an appropriate azetidine precursor.

    Hydrochloride Formation: The final step involves the conversion of the azetidine compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring or the azetidine ring.

    Substitution: The trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The azetidine ring can participate in various chemical reactions, facilitating the compound’s activity in different biological and chemical contexts.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
  • 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
  • 3-(3-Methoxyphenyl)azetidine hydrochloride

Uniqueness

3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly enhances its chemical stability and reactivity compared to similar compounds with fewer or different substituents. This unique structure makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C11H10ClF6N

Molecular Weight

305.65 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C11H9F6N.ClH/c12-10(13,14)8-1-6(7-4-18-5-7)2-9(3-8)11(15,16)17;/h1-3,7,18H,4-5H2;1H

InChI Key

ABXVNGFOPBCBFK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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